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Abstract

Tegavivint (also known as BC2059) is a first-in-class small molecule inhibitor of the Wnt/[3-
catenin signaling pathway, a critical regulator of cell proliferation, differentiation, and survival.[1]
Aberrant Wnt/(3-catenin signaling is a well-established driver of tumorigenesis in a variety of
cancers. Tegavivint represents a novel therapeutic strategy by targeting Transducin Beta-like
Protein 1 (TBL1), a downstream co-factor in this pathway.[1] This technical guide provides a
comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical and
clinical evaluation of Tegavivint, intended for researchers and professionals in the field of drug
development.

Discovery

Tegavivint was identified through a phenotypic screen for inhibitors of Wnt/pB-catenin signaling.
[2] This approach focuses on identifying compounds that produce a desired biological effect in
cells, in this case, the inhibition of the Wnt pathway, without prior knowledge of the specific
molecular target. Subsequent studies identified its direct molecular target as TBL1.[1]

Mechanism of Action

Tegavivint functions by selectively binding to TBL1, a key protein involved in the transcriptional
activation of Wnt target genes.[1] In the canonical Wnt pathway, the accumulation of 3-catenin
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in the nucleus leads to its interaction with TCF/LEF transcription factors. TBL1 and its homolog
TBLR1 are essential co-activators that bind to [3-catenin, facilitating the transcription of
oncogenes such as c-Myc and Cyclin D1.

By binding to TBL1, Tegavivint disrupts the interaction between [3-catenin and TBL1. This
disruption prevents the formation of the active transcriptional complex, leading to the
degradation of nuclear -catenin and the subsequent downregulation of Wnt target gene
expression. This targeted approach is designed to inhibit the oncogenic activity of the Wnt
pathway while potentially avoiding the toxicities associated with broader inhibition of the
pathway.[3]
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Wnt/[3-catenin signaling pathway and Tegavivint's mechanism of action.
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Synthesis of Tegavivint

The chemical synthesis of Tegavivint has been described in U.S. Patent 8,129,519. The
synthesis is a multi-step process starting from anthracene. The general scheme involves the
sulfonation of the anthracene core, followed by conversion to the corresponding sulfonyl
chlorides, and subsequent reaction with 3,5-dimethylpiperidine. The final steps involve the

formation of the dioxime.

While the full detailed protocol from the patent is not publicly available in a step-by-step format,
the key transformations are outlined below. Researchers should refer to the full patent
documentation for specific reaction conditions and characterization data.

Sulfonation _ ( bi Chlorination + 3,5-Dimethylpiperidine _ ( b Oxidation _ [ Anthracene-9,10-dione | __Oximation
Anthracene Disulfonyl Chloride = e Intermediate

Click to download full resolution via product page
Simplified synthetic scheme for Tegavivint.

Preclinical Data
In Vitro Activity

Tegavivint has demonstrated potent anti-proliferative activity across a range of cancer cell
lines with aberrant Wnt/(3-catenin signaling. The half-maximal inhibitory concentration (IC50)

values are typically in the nanomolar range.
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Cell Line Cancer Type IC50 (nM) Reference

Desmoid Tumor Lines [4]

DT-mutated Desmoid Tumor 47.79 - 284.7 [4]
DT-wild-type Desmoid Tumor >1000 [4]
Osteosarcoma Lines [2]

Sa0S-2 Osteosarcoma ~19.2 [2]
LM7 Osteosarcoma ~19.2 [2]

Hepatocellular

Carcinoma Lines

Hepatocellular
HepG2 ) 0.04 uM [5]
Carcinoma

HUH-6 Hepatoblastoma 0.03 uM [5]

Acute Myeloid

Leukemia Lines

Acute Myeloid
HL-60 ) 20-100 [6]
Leukemia

Acute Myeloid
OCI-AML3 ) 20-100 [6]
Leukemia

Acute Myeloid
MV4-11 , 20-100 [6]
Leukemia

In Vivo Animal Models

Tegavivint has shown significant anti-tumor efficacy in various preclinical xenograft models.

e Osteosarcoma: In an orthotopic metastatic osteosarcoma xenograft model using LM7 cells,
Tegavivint treatment (50 mg/kg, i.p.) resulted in the suppression of primary tumor growth
and a reduction in lung metastasis.[2]
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o Hepatocellular Carcinoma (HCC): In preclinical mouse models of -catenin mutant HCC,
Tegavivint decreased the expression of Wnt target genes, enhanced CD3+ T-cell infiltration
in liver tumors, and reduced tumor growth and burden.[7]

o Desmoid Tumors: Preclinical studies in desmoid tumor cell lines and an ex vivo explant
model demonstrated that Tegavivint inhibited cell viability, migration, and invasion,
particularly in cells with CTNNB1 mutations.[4]

Clinical Studies

Tegavivint has been evaluated in several clinical trials for various cancer indications.

Phase 1 Study in Desmoid Tumors (NCT03459469)

This study evaluated the safety, tolerability, and preliminary efficacy of Tegavivint in patients
with progressive, unresectable desmoid tumors.[3][7][8][9][10]

Parameter Value Reference

) ) 0.5 - 5 mg/kg IV weekly (3
Dosing Regimen [10]
weeks on, 1 week off)

Recommended Phase 2 Dose

5 mg/k 10
(RP2D) 9 0]
Overall Response Rate (ORR)

25% [10]
at RP2D
9-month Progression-Free

, 79% [10]

Survival (PFS) at RP2D
Common Treatment-Related Fatigue, headache, nausea [10]
Adverse Events (TRAES) (mostly Grade 1-2)

Phase 1/2 Study in Advanced Hepatocellular Carcinoma
(NCT05797805)

This ongoing trial is assessing Tegavivint in patients with advanced HCC.[7][11][12]
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Parameter Value Reference

Dosing Regimen 3-12.5 mg/kg IV weekly [11]

11% (all patients), 25%
Overall Response Rate (ORR)  (patients with B-catenin [11][12]

activating mutations)

63% (all patients), 88%
Disease Control Rate (DCR) (patients with B-catenin [11]
activating mutations)

Half-life Approximately 43 hours [11][12]

Other Clinical Trials

Tegavivint is also being investigated in other malignancies, including:
o Acute Myeloid Leukemia (AML) (NCT04874480)[13]

» Pediatric solid tumors, including lymphomas and desmoid tumors (NCT04851119)[3][6][14]
[15]

e Non-small cell lung cancer (NSCLC) (NCT04780568)[16]

Experimental Protocols

The following are generalized protocols for key experiments used in the evaluation of
Tegavivint. Researchers should optimize these protocols for their specific experimental
conditions.

Cell Viability Assay (CCK-8)

This assay measures cell proliferation and cytotoxicity.[2][11]

o Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 pL of
culture medium. Incubate for 24 hours at 37°C and 5% CO2.
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o Compound Treatment: Add serial dilutions of Tegavivint or vehicle control (e.g., DMSO) to
the wells.

 Incubation: Incubate the plate for the desired time period (e.g., 48-72 hours).
o CCK-8 Addition: Add 10 pL of CCK-8 solution to each well.
e Final Incubation: Incubate for 1-4 hours at 37°C.

o Measurement: Measure the absorbance at 450 nm using a microplate reader.

Western Blot for B-catenin

This technique is used to detect changes in B-catenin protein levels.[1][8][17][18]

o Sample Preparation: Treat cells with Tegavivint for the desired time. Lyse the cells in RIPA
buffer supplemented with protease and phosphatase inhibitors. Determine protein
concentration using a BCA or Bradford assay.

o SDS-PAGE: Separate 20-40 ug of protein per lane on an 8-10% SDS-polyacrylamide gel.
» Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

e Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room
temperature.

e Primary Antibody Incubation: Incubate the membrane with a primary antibody against 3-
catenin (e.g., 1:1000 dilution) overnight at 4°C.

e Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-
conjugated secondary antibody (e.g., 1:2000-1:5000 dilution) for 1 hour at room temperature.

o Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL)
substrate and an imaging system.

Quantitative Real-Time PCR (qPCR)
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gPCR is used to measure the expression of Wnt target genes like AXIN2 and c-MYC.[5][19][20]
[21][22]

» RNA Extraction: Treat cells with Tegavivint and extract total RNA using a commercial kit.
o CcDNA Synthesis: Synthesize cDNA from 1 pg of total RNA using a reverse transcription Kkit.

e (PCR Reaction: Set up the gPCR reaction with cDNA, SYBR Green master mix, and gene-
specific primers.

o Human AXIN2 Primers:
» Forward: 5-CAAACTTTCGCCAACCGTGGTTG-321]
» Reverse: 5-GGTGCAAAGACATAGCCAGAACC-3121]
o Human c-MYC Primers:
» Forward: 5-TCAAGAGGTGCCACGTCTCC-3'[5]
» Reverse: 5-TCTTCAGAGTCGCTGCTGGT-3'[5]

o Data Analysis: Run the reaction on a real-time PCR system. Analyze the data using the AACt
method, normalizing to a housekeeping gene (e.g., GAPDH or (3-actin).

Wnt/-catenin Luciferase Reporter Assay

This assay quantifies the transcriptional activity of the Wnt/B-catenin pathway.[16][23][24][25]
[26]

o Transfection: Co-transfect cells with a TCF/LEF-responsive firefly luciferase reporter plasmid
and a constitutively active Renilla luciferase control plasmid.

o Compound Treatment: After 24 hours, treat the cells with Tegavivint or vehicle control, with
or without a Wnt ligand (e.g., Wnt3a).

o Lysis: After 24-48 hours of treatment, lyse the cells.
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» Luciferase Measurement: Measure both firefly and Renilla luciferase activities using a dual-
luciferase reporter assay system and a luminometer.

» Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to

control for transfection efficiency.

Assay Setup L, Readout
. Transfect with ( . \ Measure Firefly & - .
gg?v(\j/e(l:le";t: TCF/LEF Luciferase Te a\l\r/(ie:ttrlljt\r;vm% Lyse Cells Renilla Luciferase 1’:‘3 Oér:silllé eAiltri?/?y
p & Renilla Plasmids (Teo ) Activity ty

Click to download full resolution via product page
Workflow for a Wnt/B-catenin luciferase reporter assay.

In Vivo Xenograft Model
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This protocol outlines a general procedure for evaluating Tegavivint in a subcutaneous
xenograft model.[27][28][29]

Cell Implantation: Subcutaneously inject cancer cells (e.g., 1-5 x 1076 cells) into the flank of
immunocompromised mice (e.g., NOD-SCID or NSG).

e Tumor Growth: Monitor tumor growth by measuring with calipers.

+ Randomization and Treatment: When tumors reach a specified volume (e.g., 100-200 mm3),
randomize mice into treatment and control groups. Administer Tegavivint (e.g., via
intravenous or intraperitoneal injection) and vehicle control according to the desired dosing
schedule.

e Monitoring: Monitor tumor volume and body weight 2-3 times per week. Observe animals for
any signs of toxicity.

o Endpoint: Euthanize mice when tumors reach the predetermined endpoint size or at the end
of the study.

o Analysis: Excise tumors for weight measurement and further analysis (e.g., histology,
western blot, qPCR).

Conclusion

Tegavivint is a promising novel therapeutic agent that targets a key downstream node in the
oncogenic Wnt/B-catenin signaling pathway. Its potent preclinical activity and encouraging early
clinical trial results in various cancers, particularly those with known (3-catenin pathway
activation, warrant further investigation. This technical guide provides a foundational
understanding of Tegavivint for researchers and clinicians working to advance cancer
therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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